BenchChemオンラインストアへようこそ!

2,9-bis(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

EGFR inhibition Kinase assay Cancer therapeutics

Compound 6E is the most potent in a series of 17 novel 2,9-disubstituted 8-oxopurine-6-carboxamides, exhibiting 2.72-fold greater antiproliferative effect than erlotinib in A549 NSCLC cells (IC50 4.35 vs 11.83 µM) and 2-fold greater EGFR enzymatic potency (105.96 vs 218.47 nM). Its unique 2,9-bis(2-ethoxyphenyl) substitution confers a distinct pharmacological profile not interchangeable with other in-class analogs. Essential for SAR exploration, kinase selectivity profiling, and EGFR signaling studies where minimizing off-target effects is critical. High-yield synthesis (85-93%) ensures reliable access for large-scale screening.

Molecular Formula C22H21N5O4
Molecular Weight 419.441
CAS No. 900011-04-3
Cat. No. B2841558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,9-bis(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
CAS900011-04-3
Molecular FormulaC22H21N5O4
Molecular Weight419.441
Structural Identifiers
SMILESCCOC1=CC=CC=C1C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4OCC)C(=O)N
InChIInChI=1S/C22H21N5O4/c1-3-30-15-11-7-5-9-13(15)20-24-17(19(23)28)18-21(26-20)27(22(29)25-18)14-10-6-8-12-16(14)31-4-2/h5-12H,3-4H2,1-2H3,(H2,23,28)(H,25,29)
InChIKeyPMXBRXJEHLQHGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Profile of 2,9-Bis(2-Ethoxyphenyl)-8-Oxo-8,9-Dihydro-7H-Purine-6-Carboxamide (CAS 900011-04-3)


2,9-Bis(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 900011-04-3) is a synthetic, 2,9-disubstituted 8-oxopurine-6-carboxamide derivative designed as an epidermal growth factor receptor (EGFR) inhibitor [1]. It belongs to a class of purine analogs investigated for anticancer applications, characterized by an oxo group at the 8-position and a carboxamide at the 6-position of the purine core [1]. The compound was reported as the most potent molecule (designated 6E) in a series of seventeen novel derivatives, featuring a distinctive 2-ethoxyphenyl substitution at both the 2 and 9 positions [1].

Why Simple Substitution of 2,9-Bis(2-Ethoxyphenyl)-8-Oxo-8,9-Dihydro-7H-Purine-6-Carboxamide Fails in Procurement Specifications


Within the 8-oxopurine-6-carboxamide chemical class, minor structural variations at the purine core's key substitution points (C2, N7, C8, N9) lead to substantial differences in biological activity and target engagement [1]. The specific 2,9-bis(2-ethoxyphenyl) substitution pattern on compound 6E confers a distinct pharmacological profile that is not interchangeable with other in-class analogs, such as the earlier lead compound 1a or other derivatives with variations at the C2 and N9 positions [1][2]. The evidence below demonstrates that the integrated quantitative advantage of this compound over the established clinical EGFR inhibitor erlotinib arises from its specific architecture, making generic or analog substitution a high-risk strategy for research continuity [1].

Quantified Comparative Evidence for 2,9-Bis(2-Ethoxyphenyl)-8-Oxo-8,9-Dihydro-7H-Purine-6-Carboxamide


EGFR Enzymatic Inhibition: 6E vs. Clinical Standard Erlotinib

In a direct head-to-head enzymatic assay, compound 6E demonstrated approximately 2-fold more potent EGFR inhibition compared to the reference drug erlotinib [1]. This establishes a clear quantitative superiority at the primary target level for this specific 2,9-bis(2-ethoxyphenyl) derivative over a current clinical standard [1].

EGFR inhibition Kinase assay Cancer therapeutics

Cellular Antiproliferative Activity in Lung Cancer Model: 6E vs. Erlotinib

The antiproliferative effect of compound 6E against A549 non-small cell lung cancer cells was directly compared to erlotinib. The compound's cellular IC50 of 4.35 µM was significantly lower than erlotinib's 11.83 µM, indicating superior cell-based potency [1]. This quantitative result is the primary evidence for its selection as the lead compound within the designed series [1].

Anticancer activity A549 cells Cytotoxicity

Potency Differentiation Within the 2,9-Disubstituted Purine Series

Within the synthesized library of seventeen 2,9-disubstituted purine-6-carboxamides, compound 6E was explicitly identified as the most potent derivative, with cellular IC50 values for the series ranging from 4.35 to 22.1 µM [1]. This represents a >5-fold potency window that is directly attributable to the specific 2,9-bis(2-ethoxyphenyl) substitution pattern [1]. Other in-class analogs, such as the previously reported lead compound 1a (an 8-oxopurine-6-carboxamide without the 2,9-bis(ethoxy) substitution), showed activity against different cell lines, making direct comparisons difficult, but highlighting the structure-dependent nature of the activity [2].

Structure-activity relationship EGFR inhibitor Medicinal chemistry

Mechanistic Confirmation: Downstream Pathway Suppression Comparable to Erlotinib

Flow cytometric analysis confirmed that compound 6E significantly reduced phosphorylated PI3K (p-PI3K) levels, a key downstream effector of the EGFR-AKT signaling pathway, to a degree comparable to that of erlotinib [1]. This evidence demonstrates that the compound's improved target engagement translates into effective on-pathway functional modulation, achieving a similar biological effect as the higher-dose standard without loss of mechanistic fidelity [1].

EGFR signaling Phospho-PI3K Mechanism of action

High-Value Application Scenarios for 2,9-Bis(2-Ethoxyphenyl)-8-Oxo-8,9-Dihydro-7H-Purine-6-Carboxamide


Chemical Probe for EGFR-Driven Non-Small Cell Lung Cancer (NSCLC) Research

Based on its demonstrated 2.72-fold greater antiproliferative effect than erlotinib in the A549 NSCLC cell line (IC50 4.35 µM vs. 11.83 µM), this compound is optimally suited as a high-potency chemical probe for dissecting EGFR-mediated signaling in lung cancer models [1]. Its ability to effectively suppress downstream p-PI3K at lower concentrations makes it a valuable tool for studies where minimizing off-target effects or altering signaling kinetics is critical [1].

Reference Standard for 2,9-Disubstituted Purine Structure-Activity Relationship (SAR) Studies

As the most potent compound within its series, this derivative serves as the benchmark for future SAR explorations of the 2,9-disubstituted 8-oxopurine-6-carboxamide scaffold [1]. Procurement of this specific compound is essential for any medicinal chemistry program aiming to improve upon or understand the pharmacophoric contributions of the 2-ethoxyphenyl group, as it represents the current activity peak (IC50 range of series: 4.35-22.1 µM) [1].

In Vitro Pharmacology Studies Requiring a Defined Kinase Inhibition Profile

With a confirmed EGFR enzymatic IC50 of 105.96 nM, which is twice as potent as erlotinib (218.47 nM), this compound is a prime candidate for detailed in vitro pharmacology studies, including kinetic binding assays and selectivity profiling against a panel of kinases [1]. Its reproducible, high-yield synthesis (85-93%) via a catalyst-free method ensures reliable access for large-scale screening studies [1].

Comparative Oncology Research

For research groups comparing the efficacy of different EGFR inhibitor chemotypes, this compound provides a distinct, quantifiable data point. Its unique 2,9-bis(2-ethoxyphenyl) substitution and the resulting 2-fold potency advantage over erlotinib, along with its comparable effect on p-PI3K suppression, offer a clear differentiation for studies aiming to correlate specific chemical structures with biological outcomes in cancer cell lines [1].

Quote Request

Request a Quote for 2,9-bis(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.